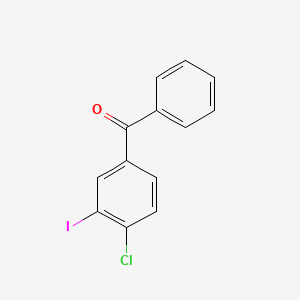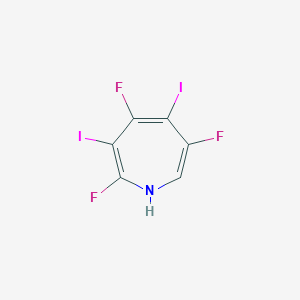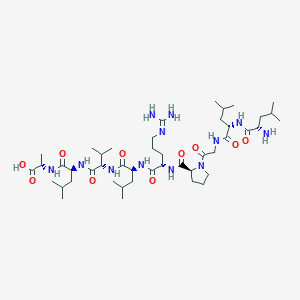
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene is an organic compound with the molecular formula C14H24Br2F2. This compound contains a total of 42 atoms, including 24 hydrogen atoms, 14 carbon atoms, 2 fluorine atoms, and 2 bromine atoms . It is a halogenated hydrocarbon, which means it contains halogen atoms (bromine and fluorine) in its structure.
Preparation Methods
The synthesis of 3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene typically involves multiple steps, including halogenation and alkylation reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Halogenation: Introduction of bromine and fluorine atoms into the hydrocarbon chain.
Alkylation: Addition of ethyl groups to the hydrocarbon chain.
Industrial production methods for this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, influencing their chemical and biological properties. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene can be compared with other halogenated hydrocarbons, such as:
- 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole
- 3,8-Dibromo-4,7-diethyl-5,6-difluorodecane (without the double bond)
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and ethyl groups, as well as the presence of a double bond, which influences its reactivity and applications.
Properties
CAS No. |
920492-59-7 |
|---|---|
Molecular Formula |
C14H24Br2F2 |
Molecular Weight |
390.14 g/mol |
IUPAC Name |
3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene |
InChI |
InChI=1S/C14H24Br2F2/c1-5-9(11(15)7-3)13(17)14(18)10(6-2)12(16)8-4/h9-12H,5-8H2,1-4H3 |
InChI Key |
PWUJILASUCFEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC)Br)C(=C(C(CC)C(CC)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)

![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)

![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)
methanone](/img/structure/B14186855.png)

![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)


